1-(1,6-Naphthyridin-5-yl)ethanone
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Overview
Description
1-(1,6-Naphthyridin-5-yl)ethanone is a nitrogen-containing heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,6-Naphthyridin-5-yl)ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the condensation of 2-aminopyridine with a carbonyl compound in the presence of an acid catalyst . Another approach includes the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(1,6-Naphthyridin-5-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.
Reduction: Reduction reactions can yield dihydronaphthyridine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted naphthyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(1,6-Naphthyridin-5-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(1,6-Naphthyridin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to interfere with DNA replication and induce apoptosis in cancer cells. The compound may also inhibit key enzymes involved in microbial and viral replication, contributing to its antimicrobial and antiviral properties .
Comparison with Similar Compounds
1-(1,6-Naphthyridin-5-yl)ethanone can be compared with other naphthyridine derivatives, such as:
1,8-Naphthyridine: Known for its antibacterial properties and use in drug development.
1,5-Naphthyridine: Exhibits a range of biological activities, including anticancer and anti-inflammatory effects.
Uniqueness: What sets this compound apart is its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its broad spectrum of biological activities make it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-(1,6-naphthyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H8N2O/c1-7(13)10-8-3-2-5-11-9(8)4-6-12-10/h2-6H,1H3 |
InChI Key |
YMYSWBWEDSAOHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1C=CC=N2 |
Origin of Product |
United States |
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